molecular formula C8H10N4 B11920355 {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine

Cat. No.: B11920355
M. Wt: 162.19 g/mol
InChI Key: FVOBZMNNHJVYDR-UHFFFAOYSA-N
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Description

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 7th position and a methanamine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-6-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-12-7(3-9)2-6-4-10-5-11-8(6)12/h2,4-5H,3,9H2,1H3

InChI Key

FVOBZMNNHJVYDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=CN=C21)CN

Origin of Product

United States

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